molecular formula C14H15NO4 B15059676 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid

5-(4-Butoxyphenyl)oxazole-2-carboxylic acid

Cat. No.: B15059676
M. Wt: 261.27 g/mol
InChI Key: SNXBWPCJYIMYFH-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)oxazole-2-carboxylic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group attached to the oxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The butoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

5-(4-Butoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-oxazole-2-carboxylic acid
  • 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
  • 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid

Uniqueness

5-(4-Butoxyphenyl)oxazole-2-carboxylic acid is unique due to the presence of the butoxy group, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-(4-butoxyphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-15-13(19-12)14(16)17/h4-7,9H,2-3,8H2,1H3,(H,16,17)

InChI Key

SNXBWPCJYIMYFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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